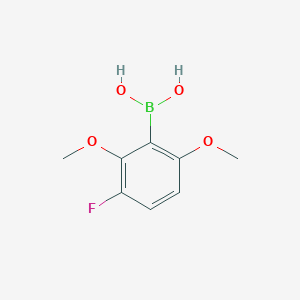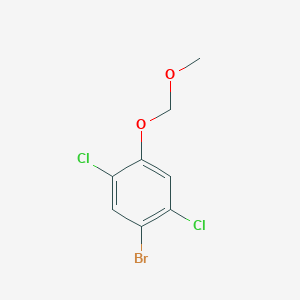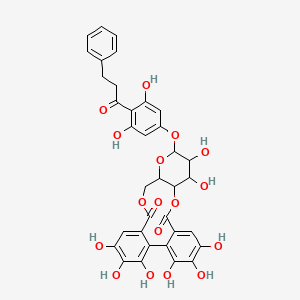
2,3,4-Trifluoro-1,5-diiodobenzene
Descripción general
Descripción
2,3,4-Trifluoro-1,5-diiodobenzene is a chemical compound used as an intermediate in organic synthesis . It has a molecular formula of C6HF3I2 .
Molecular Structure Analysis
The molecular structure of 2,3,4-Trifluoro-1,5-diiodobenzene consists of a benzene ring with three fluorine atoms and two iodine atoms attached . The exact positions of these atoms on the benzene ring can be determined by the numbering in the compound’s name.Aplicaciones Científicas De Investigación
Generation of Fluorinated Derivatives : Fluorinated m-didehydrobenzenes, including derivatives of 2,3,4-Trifluoro-1,5-diiodobenzene, have been generated through UV photolysis in neon matrices. These compounds exhibit interesting geometries and electronic structures, with significant singlet-triplet splittings and shorter C1−C3 distances compared to the parent m-benzyne (Wenk & Sander, 2002).
Synthesis of Hyperbranched Poly(arylene ether)s : A trifluoromethyl-activated trifluoro monomer, related to 2,3,4-Trifluoro-1,5-diiodobenzene, has been used to synthesize hyperbranched poly(arylene ether)s. These polymers exhibit high molecular weight and excellent thermal stability, and their synthesis involves reactions with different bisphenols (Banerjee et al., 2009).
Electrochemical Fluorination : Research on the electrochemical fluorination of trifluoromethylbenzenes, which are structurally similar to 2,3,4-Trifluoro-1,5-diiodobenzene, has led to the creation of various fluorinated products. These studies are significant for understanding the fluorination mechanisms and the resultant product distribution (Momota et al., 1994).
Crystalline Covalent Organic Frameworks : Compounds such as 1,3,5-trifluoro-2,4,6-triiodobenzene have been used to form crystalline covalent organic frameworks (COFs) with hydrazone linkages. These COFs are highly crystalline, stable, and porous, expanding the scope of materials in this class (Uribe-Romo et al., 2011).
Synthesis of Nitrobenzene Derivatives : The synthesis of 2,3,4-Trifluoronitrobenzene, a compound related to 2,3,4-Trifluoro-1,5-diiodobenzene, has been achieved through a two-step process. This synthesis is important for the development of fluorine-containing organic compounds (Huang Chong-pao, 2004).
Structural Studies using X-Ray and Electron Diffraction : The crystal structures of diiodobenzenes, closely related to 2,3,4-Trifluoro-1,5-diiodobenzene, have been determined using x-ray and electron diffraction. These studies provide insights into the molecular structures and spatial arrangements of such compounds (Hendricks et al., 1933).
Propiedades
IUPAC Name |
2,3,4-trifluoro-1,5-diiodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF3I2/c7-4-2(10)1-3(11)5(8)6(4)9/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFCHGODYPJRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1I)F)F)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF3I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401299565 | |
| Record name | 2,3,4-Trifluoro-1,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401299565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluoro-1,5-diiodobenzene | |
CAS RN |
459425-36-6 | |
| Record name | 2,3,4-Trifluoro-1,5-diiodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459425-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trifluoro-1,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401299565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Naphthalenesulfonic acid,6-[(2,4-diaminophenyl)azo]-3-[[4-[[4-[[7-[(2,4-diaminophenyl)azo]-1-hydroxy-3-sulfo-2-naphthalenyl]azo]phenyl]amino]-3-sulfophenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B8249761.png)




![[3-(Methylthio)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B8249799.png)
![Boronic acid, [4-methoxy-3-(phenylmethyl)phenyl]-](/img/structure/B8249807.png)






